Physcion-d3
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Physcion-d3 can be synthesized through the deuteration of physcion. The process involves the incorporation of deuterium atoms into the physcion molecule, typically using deuterated reagents and solvents under specific reaction conditions. The deuteration process aims to replace hydrogen atoms with deuterium, resulting in a stable isotope-labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as dynamic light scattering (DLS), Fourier transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and X-ray powder diffractometry (XRD) for characterization and quality control .
Chemical Reactions Analysis
Types of Reactions
Physcion-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of different quinone derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
Physcion-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential anticancer properties, particularly in cervical cancer and nasopharyngeal carcinoma
Industry: Utilized in the development of pharmaceuticals and as a reference material in analytical chemistry.
Mechanism of Action
Physcion-d3 exerts its effects through various molecular targets and pathways. It acts as an inhibitor of 6-phosphogluconate dehydrogenase, with an IC50 and Kd of 38.5 μM and 26.0 μM, respectively. The compound induces apoptosis and autophagy in cancer cells by generating reactive oxygen species (ROS) and activating caspases 3/7. It also downregulates the expression of Bcl-2 protein, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Emodin: Another anthraquinone derivative with similar biological activities, including laxative and anticancer effects.
Chrysophanol: Exhibits anti-inflammatory and anticancer properties.
Aloe-emodin: Known for its laxative and anticancer effects.
Uniqueness of Physcion-d3
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in scientific studies. The deuterium atoms also influence the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Properties
IUPAC Name |
1,8-dihydroxy-3-methyl-6-(trideuteriomethoxy)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWOKTFYGVYKIR-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676112 | |
Record name | 1,8-Dihydroxy-3-methyl-6-[(~2~H_3_)methyloxy]anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215751-27-1 | |
Record name | 1,8-Dihydroxy-3-methyl-6-[(~2~H_3_)methyloxy]anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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